molecular formula C20H22N2O3S B11425720 10-methoxy-3-(2-methoxyphenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

10-methoxy-3-(2-methoxyphenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B11425720
M. Wt: 370.5 g/mol
InChI Key: CHHARZCHSDTLHS-UHFFFAOYSA-N
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Description

10-methoxy-3-(2-methoxyphenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound characterized by its unique structural framework. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methoxy-3-(2-methoxyphenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Core Structure: The initial step involves the formation of the core benzoxadiazocine ring system. This can be achieved through a cyclization reaction involving a suitable diamine and a dicarbonyl compound under acidic or basic conditions.

    Introduction of Substituents: Subsequent steps involve the introduction of methoxy and methyl groups at specific positions on the core structure. This can be accomplished through electrophilic aromatic substitution reactions using reagents such as methyl iodide and methanol in the presence of a base like sodium hydride.

    Formation of the Thione Group: The final step involves the conversion of a carbonyl group to a thione group. This can be achieved using reagents such as phosphorus pentasulfide (P$_2$S$_5$) or Lawesson’s reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thione group, converting it to a thiol or even further to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO$_4$) or chromium trioxide (CrO$_3$) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH$_4$) or sodium borohydride (NaBH$_4$).

    Substitution: Halogenating agents like bromine (Br$_2$) or chlorinating agents like thionyl chloride (SOCl$_2$).

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of thiol or sulfide derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on understanding the structure-activity relationship and optimizing the compound for better efficacy.

Medicine

In medicine, the compound or its derivatives could be investigated for potential therapeutic applications. For instance, its structural similarity to known bioactive molecules might make it a candidate for drug development targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics like increased stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 10-methoxy-3-(2-hydroxyphenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
  • 10-methoxy-3-(2-chlorophenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
  • 10-methoxy-3-(2-nitrophenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Uniqueness

The uniqueness of 10-methoxy-3-(2-methoxyphenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of methoxy groups at specific positions can enhance its solubility and stability, making it a more versatile compound for various applications.

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

6-methoxy-10-(2-methoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione

InChI

InChI=1S/C20H22N2O3S/c1-12-17-13-8-7-11-16(24-4)18(13)25-20(12,2)22(19(26)21-17)14-9-5-6-10-15(14)23-3/h5-12,17H,1-4H3,(H,21,26)

InChI Key

CHHARZCHSDTLHS-UHFFFAOYSA-N

Canonical SMILES

CC1C2C3=C(C(=CC=C3)OC)OC1(N(C(=S)N2)C4=CC=CC=C4OC)C

Origin of Product

United States

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